

# What is the full amino acid sequence of Novokinin

Author: BenchChem Technical Support Team. Date: December 2025



# A Comprehensive Technical Guide to Novokinin For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide **Novokinin**, focusing on its biochemical properties, mechanism of action, and methodologies for its study.

#### **Core Molecular Profile**

**Novokinin** is a synthetic peptide designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized for its high affinity as an agonist for the angiotensin AT2 receptor.[2][3]

Full Amino Acid Sequence:

The full amino acid sequence of **Novokinin** is Arg-Pro-Leu-Lys-Pro-Trp, represented by the one-letter code RPLKPW.[3][4]

Chemical and Physical Properties:



| Property                       | Value              | Source |
|--------------------------------|--------------------|--------|
| Molecular Formula              | С39Н61N11O7        | [3]    |
| Molecular Weight               | 795.97 g/mol       | [3]    |
| CAS Number                     | 358738-77-9        | [3]    |
| Affinity for AT2 Receptor (Ki) | 7.35 μΜ            | [2][3] |
| Appearance                     | Lyophilized powder | [3]    |
| Purity (by HPLC)               | ≥98%               |        |

# **Biological Activity and Quantitative Data**

**Novokinin** exhibits a range of biological activities, primarily mediated through its agonistic action on the angiotensin AT2 receptor.[5] Its effects include antihypertensive, vasorelaxant, and anorexigenic properties.[2][6]



| Biological<br>Activity                       | Experimental<br>Model                        | Dosage/Conce<br>ntration                                 | Observed<br>Effect                                       | Source |
|----------------------------------------------|----------------------------------------------|----------------------------------------------------------|----------------------------------------------------------|--------|
| Antihypertensive                             | Spontaneously<br>Hypertensive<br>Rats (SHRs) | 0.03 mg/kg<br>(intravenous)                              | Significant<br>lowering of<br>systolic blood<br>pressure | [2]    |
| Spontaneously<br>Hypertensive<br>Rats (SHRs) | 0.1 mg/kg (oral)                             | Significant<br>lowering of<br>systolic blood<br>pressure | [2][5]                                                   |        |
| C57BL/6J mice                                | 50 mg/kg (oral)                              | Reduction in blood pressure                              | [2]                                                      |        |
| Vasorelaxant                                 | Isolated<br>mesenteric artery<br>from SHRs   | 10 <sup>-5</sup> M                                       | Relaxation of the artery                                 | [5]    |
| Anorexigenic                                 | Fasted conscious mice                        | 30-100<br>nmol/mouse<br>(intracerebrovent<br>ricular)    | Dose-dependent<br>suppression of<br>food intake          | [1]    |
| Fasted conscious mice                        | 30-100 mg/kg<br>(oral)                       | Suppression of food intake                               | [1]                                                      |        |

# **Signaling Pathways**

The biological effects of **Novokinin** are initiated by its binding to the angiotensin AT2 receptor. This interaction triggers downstream signaling cascades that vary depending on the physiological context.

## **Hypotensive and Vasorelaxant Signaling Pathway**

The antihypertensive and vasorelaxant effects of **Novokinin** are mediated through the prostaglandin I2 (prostacyclin) pathway.[2][7] Activation of the AT2 receptor leads to the



synthesis and release of prostacyclin, which then acts on the IP receptor to induce vasodilation and lower blood pressure.[7]



Click to download full resolution via product page

Hypotensive and Vasorelaxant Signaling Pathway of Novokinin.

# **Anorexigenic Signaling Pathway**

The appetite-suppressing effects of **Novokinin** are mediated by the prostaglandin E2 pathway. [1] Following AT2 receptor activation, prostaglandin E2 is produced, which then activates the EP4 receptor, leading to a reduction in food intake.[1]



Click to download full resolution via product page

Anorexigenic Signaling Pathway of Novokinin.

# **Experimental Protocols**

The following are detailed methodologies for key experiments involving **Novokinin**.

# Solid-Phase Peptide Synthesis (SPPS) of Novokinin

This protocol outlines the standard Fmoc-mediated solid-phase synthesis of **Novokinin**.[6]





Click to download full resolution via product page

Workflow for Solid-Phase Peptide Synthesis of Novokinin.

Materials:



- Wang resin
- Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH)
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Solvents (DMF, DCM)

#### Procedure:

- · Resin Swelling: Swell the Wang resin in DMF.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent and a base.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
- Sequential Coupling: Sequentially couple the remaining amino acids (Pro, Lys, Leu, Pro, Arg)
   following steps 2 and 3.
- Final Deprotection: Remove the final Fmoc group.
- Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Lyophilization: Lyophilize the purified peptide to obtain a powder.

# In Vivo Antihypertensive Activity Assessment



This protocol describes the methodology for evaluating the antihypertensive effects of **Novokinin** in a rat model of hypertension.[8][9]

#### Animal Model:

• Spontaneously Hypertensive Rats (SHRs) or L-NAME and salt-induced hypertensive rats.[8]

#### Procedure:

- Acclimatization: Acclimatize the rats to the experimental conditions.
- Baseline Measurement: Measure the baseline systolic blood pressure using the tail-cuff method.
- Novokinin Administration: Administer Novokinin orally or intravenously at the desired dose.
- Blood Pressure Monitoring: Monitor the systolic blood pressure at regular intervals postadministration.
- Data Analysis: Compare the blood pressure readings before and after Novokinin administration to determine the hypotensive effect.

## **Ex Vivo Vasorelaxant Activity Assay**

This protocol details the procedure for assessing the vasorelaxant properties of **Novokinin** on isolated arteries.[7]

#### **Tissue Preparation:**

• Isolate the mesenteric artery from a spontaneously hypertensive rat.

#### Procedure:

- Artery Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution.
- Pre-constriction: Induce constriction of the artery with phenylephrine.



- Novokinin Application: Add Novokinin to the organ bath at various concentrations.
- Tension Measurement: Record the changes in arterial tension to measure the degree of relaxation.
- Data Analysis: Calculate the percentage of relaxation at each Novokinin concentration to determine its vasorelaxant potency.

# In Vivo Anorexigenic Effect Evaluation

This protocol outlines the methodology for assessing the appetite-suppressing effects of **Novokinin** in mice.[1]

#### Animal Model:

Fasted conscious mice.

#### Procedure:

- Fasting: Fast the mice for a specified period to induce hunger.
- Novokinin Administration: Administer Novokinin via intracerebroventricular injection or oral gavage.
- Food Presentation: Provide a pre-weighed amount of food to the mice.
- Food Intake Measurement: Measure the amount of food consumed over a specific time period.
- Data Analysis: Compare the food intake of **Novokinin**-treated mice to that of a control group to determine the anorexigenic effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Orally administered novokinin, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive activity of novokinin, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Novokinin supplier/358738-77-9/Peptide purification [gtpeptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent hypotensive peptide, novokinin, induces relaxation by AT2- and IP-receptordependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of novokinin, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the full amino acid sequence of Novokinin].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1679987#what-is-the-full-amino-acid-sequence-of-novokinin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com